Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Description
Scientific Research Applications
Antibacterial Properties
A series of compounds, including derivatives similar to Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, demonstrated antibacterial activity in vitro. For instance, in a study by Toja et al. (1986), the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate revealed antibacterial properties in one of the compounds (Toja et al., 1986).
Synthesis and Transformation
The synthesis and transformation of compounds related to Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate have been explored in several studies. For example, Kaigorodova et al. (2004) investigated the reactions of 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines, leading to various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines (Kaigorodova et al., 2004).
Novel Synthesis Methods
New methods for synthesizing related compounds have been developed. For instance, a study by Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation, synthesizing highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate (Zhu et al., 2003).
Antioxidant Activity
R. Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, a compound structurally similar to Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and found that some of its derivatives showed remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).
Pro-cognitive Properties
A virtual screening study by Staroń et al. (2019) identified a structurally related compound, which showed promise as a novel antipsychotic or antidepressant with pro-cognitive properties (Staroń et al., 2019).
Supramolecular Aggregation
Suresh et al. (2007) studied the polysubstituted pyridines related to Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, which adopt nearly planar structures and exhibit supramolecular aggregation through various interactions (Suresh et al., 2007).
properties
IUPAC Name |
ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FIN2O2/c1-2-16-10(15)8-7(12)6-3-5(11)4-13-9(6)14-8/h3-4H,2H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTZWVMGSRHIIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)N=CC(=C2)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FIN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721014 |
Source
|
Record name | Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
1334499-86-3 |
Source
|
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-fluoro-3-iodo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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